6-(Trifluoromethoxy)quinazolin-4(3H)-one is a synthetically derived heterocyclic compound. The core structure, quinazolin-4(3H)-one, is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. [, , , ] This specific derivative incorporates a trifluoromethoxy group at the 6th position of the quinazoline ring. Its potential applications lie primarily in its biological activity, particularly as a building block for more complex molecules with targeted activities.
6-(Trifluoromethoxy)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. Quinazolin-4(3H)-ones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development.
The compound can be synthesized through various chemical methods involving starting materials such as anthranilic acid derivatives and trifluoromethylating agents. Research articles and patents provide detailed synthetic routes and biological evaluations of derivatives containing the quinazolinone core structure.
6-(Trifluoromethoxy)quinazolin-4(3H)-one belongs to the broader category of quinazolinones, which are classified as heterocyclic compounds. These compounds are characterized by a fused benzene and pyrimidine ring system, with various substituents that can modify their chemical properties and biological activities.
The synthesis of 6-(trifluoromethoxy)quinazolin-4(3H)-one typically involves several key steps:
The synthesis may employ various coupling reactions, including palladium-catalyzed cross-coupling methods like Suzuki or Buchwald-Hartwig reactions to introduce additional substituents at specific positions on the quinazolinone ring .
The molecular structure of 6-(trifluoromethoxy)quinazolin-4(3H)-one consists of a quinazolinone core with a trifluoromethoxy substituent at the C-6 position. The molecular formula is C10H6F3N2O, and its structural features include:
Crystallographic studies using X-ray diffraction techniques have confirmed the molecular geometry and spatial orientation of substituents in various derivatives .
6-(Trifluoromethoxy)quinazolin-4(3H)-one can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electronic properties imparted by the trifluoromethoxy group, which stabilizes negative charges during reaction mechanisms.
The mechanism of action for compounds like 6-(trifluoromethoxy)quinazolin-4(3H)-one often involves interactions with specific biological targets such as enzymes or receptors. For instance:
Biological assays have demonstrated that modifications at specific positions on the quinazolinone scaffold can significantly enhance potency against targeted enzymes or receptors.
6-(Trifluoromethoxy)quinazolin-4(3H)-one exhibits several notable physical properties:
The compound's chemical properties include:
6-(Trifluoromethoxy)quinazolin-4(3H)-one has potential applications in various scientific fields:
The quinazolin-4(3H)-one scaffold, a bicyclic heterocycle featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety, represents a privileged structure in medicinal chemistry due to its versatile bioactivity profile and structural plasticity. This core system exhibits tautomerism between the 4-hydroxyquinazoline and 4(3H)-quinazolinone forms, influencing its molecular recognition properties [8]. The non-planar "butterfly" conformation adopted by the scaffold enhances its ability to interact with diverse biological targets through multiple binding modes, including hydrogen bonding (via N1, C2=O, and N3), π-π stacking, and hydrophobic interactions [2] [8].
In antibiotic development, quinazolinones have emerged as novel non-β-lactam inhibitors of penicillin-binding proteins (PBPs), particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). They exhibit a unique dual mechanism: direct inhibition of PBP1 and allosteric modulation of PBP2a. Binding at the PBP2a allosteric site induces conformational changes that open the active site, enabling synergistic action with β-lactam antibiotics like piperacillin-tazobactam (TZP), which otherwise lack anti-MRSA activity [2] [6]. Beyond antibacterial applications, the scaffold demonstrates potent anticancer activity through kinase inhibition (e.g., EGFR), PARP1 suppression, and histone deacetylase modulation, as evidenced by derivatives like EVT-3051228 (6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one hydrochloride) [7] [9].
Substituent Pattern | Key Biological Activities | Molecular Targets | Notable Examples |
---|---|---|---|
6-Trifluoromethyl/trifluoromethoxy | MRSA inhibition | PBP1, PBP2a | Compound 73 [2] |
6-Amino | Anticancer, HDAC inhibition | Histone deacetylases | EVT-3051228 [7] |
2-Trifluoromethyl-6-chloro | Antibacterial lead | Undefined | CAS 35982-55-9 [3] |
Triazolo-thiadiazole hybrids | Anti-phytopathogenic | Undefined | 6h, 6k [4] |
The introduction of trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at the 6-position of quinazolin-4(3H)-one significantly enhances pharmacological properties through distinct physicochemical mechanisms. These substituents are among the most impactful fluorine-derived bioisosteres due to their:
In MRSA-active quinazolinones, the 6-CF₃ group (e.g., Compound 73) improves MIC values 4-fold compared to unsubstituted analogs (0.5 μg/mL vs. 2 μg/mL) by optimizing the dihedral angle between ring B and the quinazolinone core, facilitating deeper penetration into the PBP2a allosteric pocket [2]. Similarly, in dual BRD4/PARP1 inhibitors like ADTL-BPI1901, the 6-CF₃ group contributes to nanomolar target affinity (PARP1 IC₅₀ = 1.2 μM; BRD4 IC₅₀ = 0.8 μM) by enhancing hydrophobic contacts with catalytic residues [9].
The evolution of 6-substituted quinazolinones spans three key phases:
Synthetic innovations continue to emerge, such as ammonium hexafluorophosphate (NH₄PF₆)-catalyzed one-pot assembly achieving 86–97% yields for 2-aryl-6-substituted derivatives [5]. Commercial availability of key intermediates like 6-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS 35982-55-9) further accelerates derivatization [3].
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Suppliers/References |
---|---|---|---|---|
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | 35982-55-9 | C₉H₄ClF₃N₂O | 248.59 | TRC, Biosynth Carbosynth, Activate Scientific [3] |
6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride | 2243507-24-4 | C₉H₇ClF₃N₃O | 265.62 | EvitaChem [7] |
(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (Compound 73) | Not specified | C₂₄H₁₄FN₃O₃ | 411.39 | Research compound [2] |
ADTL-BPI1901 (19d) | Not specified | Not specified | Not specified | Research compound [9] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: